molecular formula C7H4BrNOS B12364244 3-bromo-3aH-thieno[3,2-c]pyridin-4-one

3-bromo-3aH-thieno[3,2-c]pyridin-4-one

Cat. No.: B12364244
M. Wt: 230.08 g/mol
InChI Key: KSLVUFHMMIBTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3aH-thieno[3,2-c]pyridin-4-one (chemical formula: C₇H₄BrNO, molecular weight: 191.02 g/mol) is a heterocyclic compound featuring fused thiophene and pyridinone rings with a bromine substituent at the 3-position . It exists as a white to light yellow crystalline solid at room temperature and is stable under standard conditions. Its synthesis often involves Curtius rearrangement or microwave-assisted cyclization of precursor acryloyl azides .

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

3-bromo-3aH-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3,6H

InChI Key

KSLVUFHMMIBTAM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(=CS2)Br)C(=O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-3aH-thieno[3,2-c]pyridin-4-one can be achieved through both one-pot and step-wise methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. This reaction proceeds through a condensation-cyclization mechanism to yield the desired thienopyridin-4-one .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The carbonyl group at the 4-position can participate in redox reactions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridines, while oxidation and reduction reactions can modify the carbonyl group to form alcohols or carboxylic acids.

Scientific Research Applications

3-Bromo-3aH-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-3aH-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with essential cellular processes . The compound may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one

  • Structure : Replaces the thiophene ring with a furan ring and includes a bromine at the 2-position.
  • Molecular Weight : 216.03 g/mol (vs. 191.02 g/mol for the target compound).
  • Key Differences : The oxygen atom in the furan ring reduces electron density compared to sulfur in thiophene, altering reactivity in electrophilic substitutions. The bromine position also influences intramolecular interactions .

3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4(5H)-one

  • Structure : Contains additional methyl and nitro groups at the 2- and 7-positions.
  • The methyl group introduces steric hindrance, which may affect binding in biological systems .

Thieno-Pyridinone and Pyrimidinone Derivatives

Thieno[3,2-c]pyridin-4-one (Parent Compound)

  • Synthesis : Prepared via Curtius rearrangement of 3-(2-thienyl)acryloyl azide under Eloy’s conditions .
  • Comparison : The absence of bromine reduces molecular weight (157.18 g/mol) and alters electronic properties, making the parent compound less reactive toward cross-coupling reactions .

2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one

  • Structure: A pyrimidinone core with a bromophenoxy substituent and a benzothiophene moiety.
  • Applications: Pyrimidinones are noted for antibiotic and anticancer activity. The bromophenoxy group enhances lipophilicity, improving membrane permeability .

Substituent Effects on Physical and Spectral Properties

The table below compares substituent impacts on melting points and spectral features:

Compound Name Substituents Melting Point (°C) Key IR/NMR Features Reference
This compound Br at 3-position Not reported C=O stretch at ~1690 cm⁻¹ (IR)
2-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-one 4-Nitrophenyl 236–237 NO₂ stretch at ~1520 cm⁻¹ (IR)
2-(Thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one Thiophene at 2-position 159–161 C-S stretch at ~655 cm⁻¹ (IR)
5-Methyl-furo[3,2-c]pyridin-4-one Methyl at 5-position Not reported C=O stretch at ~1710 cm⁻¹ (IR)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) increase melting points due to enhanced dipole interactions .
  • Thiophene substituents introduce distinct C-S stretching modes in IR spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.